Cas no 1227580-07-5 (5-chloro-6-fluoro-1H-indole-3-carbaldehyde)

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a chloro and fluoro substituent on the indole ring, along with a reactive formyl group at the 3-position—make it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing effects of the halogen substituents enhance its reactivity in cross-coupling and condensation reactions, facilitating the development of biologically active molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of potential drug candidates, owing to its ability to serve as a scaffold for further functionalization. High purity and consistent quality ensure reliable performance in research applications.
5-chloro-6-fluoro-1H-indole-3-carbaldehyde structure
1227580-07-5 structure
商品名:5-chloro-6-fluoro-1H-indole-3-carbaldehyde
CAS番号:1227580-07-5
MF:C9H5ClFNO
メガワット:197.593504667282
MDL:MFCD16610359
CID:4579213
PubChem ID:84076308

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-chloro-6-fluoro-1H-indole-3-carbaldehyde
    • C77519
    • MDL: MFCD16610359
    • インチ: 1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
    • InChIKey: BCBXXZSUPVGPFQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC2=C(C=1)C(C=O)=CN2)F

計算された属性

  • せいみつぶんしりょう: 197.0043696g/mol
  • どういたいしつりょう: 197.0043696g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 32.9

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-321128-0.05g
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95.0%
0.05g
$184.0 2025-03-19
abcr
AB543333-1 g
5-Chloro-6-fluoro-1H-indole-3-carbaldehyde; .
1227580-07-5
1g
€1,079.00 2022-03-01
Enamine
EN300-321128-0.1g
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95.0%
0.1g
$274.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210007-250mg
5-Chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 97%
250mg
¥3861.00 2024-08-09
Aaron
AR01BY5V-250mg
5-Chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
250mg
$564.00 2025-02-09
A2B Chem LLC
AW36007-100mg
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
100mg
$324.00 2024-04-20
A2B Chem LLC
AW36007-500mg
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
500mg
$684.00 2024-04-20
1PlusChem
1P01BXXJ-10g
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
10g
$7979.00 2023-12-25
1PlusChem
1P01BXXJ-500mg
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
500mg
$824.00 2023-12-25
1PlusChem
1P01BXXJ-1g
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
1227580-07-5 95%
1g
$1040.00 2023-12-25

5-chloro-6-fluoro-1H-indole-3-carbaldehyde 関連文献

5-chloro-6-fluoro-1H-indole-3-carbaldehydeに関する追加情報

Introduction to 5-chloro-6-fluoro-1H-indole-3-carbaldehyde (CAS No: 1227580-07-5)

5-chloro-6-fluoro-1H-indole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1227580-07-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both chloro and fluoro substituents on the indole ring enhances its pharmacological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde contribute to its unique chemical properties. The aldehyde functional group at the 3-position of the indole ring provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the electron-withdrawing nature of the chloro and fluoro groups can influence the electronic distribution across the molecule, potentially modulating its interactions with biological targets. These characteristics make it an attractive candidate for exploring new pharmacological pathways.

In recent years, there has been a growing interest in indole derivatives as potential candidates for treating various diseases, including cancer, infectious diseases, and neurological disorders. The indole core is a well-documented pharmacophore in drug discovery, with several approved drugs featuring an indole moiety. Among these, 5-chloro-6-fluoro-1H-indole-3-carbaldehyde has been studied for its potential applications in medicinal chemistry.

One of the most promising areas of research involving 5-chloro-6-fluoro-1H-indole-3-carbaldehyde is its role as a precursor in the synthesis of biologically active compounds. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have shown that derivatives of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde can interact with specific protein kinases, disrupting signaling pathways that are crucial for tumor growth and survival. These findings highlight the compound's potential as a lead molecule in oncology research.

Furthermore, the fluorine substituent in 5-chloro-6-fluoro-1H-indole-3-carbaldehyde has been recognized for its ability to enhance metabolic stability and binding affinity in drug molecules. Fluorinated aromatic compounds are frequently incorporated into pharmaceuticals due to their favorable pharmacokinetic properties. The presence of fluorine at the 6-position of the indole ring in this compound may contribute to improved bioavailability and prolonged half-life upon administration.

Recent advancements in computational chemistry have also facilitated the exploration of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde's potential applications. Molecular modeling studies have predicted that this compound can bind to various biological targets with high specificity. These predictions have guided experimental efforts to synthesize and test new derivatives with enhanced pharmacological activity. Such computational approaches are becoming increasingly integral in drug discovery pipelines, allowing researchers to efficiently screen large libraries of compounds for promising candidates.

The aldehyde group at the 3-position of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde serves as a versatile handle for further chemical modifications. This functionality can be used to introduce diverse substituents, creating a range of analogs with tailored biological properties. For example, condensation reactions with amines can yield Schiff bases, which have been reported to exhibit antimicrobial and anti-inflammatory activities. Such derivatives continue to be explored for their therapeutic potential.

In addition to its applications in oncology research, 5-chloro-6-fluoro-1H-indole-3-carbaldehyde has shown promise in other areas of medicinal chemistry. Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural features that contribute to its reactivity also make it suitable for designing molecules that target viral enzymes or receptors, offering potential treatments against infectious diseases.

The synthesis of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as tryptophan or indole derivatives, researchers can introduce chloro and fluoro substituents through halogenation reactions followed by formylation at the 3-position. These synthetic routes are well-documented and provide access to high-purity material suitable for further chemical modifications.

The growing body of research on 5-chloro-6-fluoro-1H-indole-3-carbaldehyde underscores its significance as a building block in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to remain a key player in drug discovery efforts aimed at addressing unmet medical needs.

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